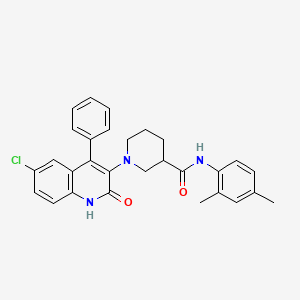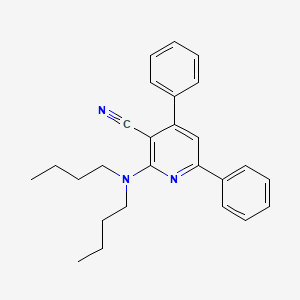![molecular formula C17H15N5S B10877103 2-(8,9,10,11-Tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)aniline](/img/structure/B10877103.png)
2-(8,9,10,11-Tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(8,9,10,11-Tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)aniline is a complex organic compound with a molecular formula of C17H15N5S . This compound belongs to the class of heterocyclic compounds, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 2-(8,9,10,11-Tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)aniline involves multiple steps, starting from the appropriate benzothiophene derivativesSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Chemical Reactions Analysis
2-(8,9,10,11-Tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Scientific Research Applications
2-(8,9,10,11-Tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)aniline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antimicrobial and anticancer properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(8,9,10,11-Tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds to 2-(8,9,10,11-Tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)aniline include:
Tetrahydrobenzothieno[2,3-d]pyrimidines: These compounds share a similar core structure but differ in their substituents and biological activities.
Tetrahydrobenzothienotriazolopyrimidines: These derivatives have variations in the triazolo and pyrimidine rings, leading to different chemical and biological properties.
2-(8,9,10,11-Tetrahydro1
Properties
Molecular Formula |
C17H15N5S |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
2-(10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)aniline |
InChI |
InChI=1S/C17H15N5S/c18-12-7-3-1-5-10(12)15-20-16-14-11-6-2-4-8-13(11)23-17(14)19-9-22(16)21-15/h1,3,5,7,9H,2,4,6,8,18H2 |
InChI Key |
WKHZAQQVPCXZJX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN4C3=NC(=N4)C5=CC=CC=C5N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-bromo-N-(2-{[2-ethyl-5-(quinoxalin-2-yl)phenyl]amino}-2-oxoethyl)benzamide](/img/structure/B10877045.png)
![(2E)-3-[2-(2-methylpropoxy)phenyl]prop-2-enoic acid](/img/structure/B10877050.png)
![2-{[5-(2-chlorobenzyl)-4-hydroxy-6-methylpyrimidin-2-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B10877072.png)

![7-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B10877083.png)
![Ethyl 4-[2-(4-methoxyphenyl)-4-oxoquinazolin-3-yl]benzoate](/img/structure/B10877090.png)
![2-(4-Chlorophenyl)-7-(2-furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10877095.png)
![methyl 4-({(1Z)-1-[1-(1,3-benzothiazol-2-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzoate](/img/structure/B10877101.png)
![2-(3,4-dimethoxybenzyl)-7-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10877106.png)
![2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 2-phenylacetate](/img/structure/B10877109.png)
![(4Z)-4-({[2-(1H-imidazol-4-yl)ethyl]amino}methylidene)-5-(4-methoxyphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10877118.png)
![N-{1-[2-(furan-2-ylcarbonyl)hydrazinyl]-1-oxo-3-phenylpropan-2-yl}-2-[(phenylcarbonyl)amino]benzamide (non-preferred name)](/img/structure/B10877124.png)

